Methyl 5-(2-Methoxy-3-pyridyl)isoxazole-3-carboxylate
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Overview
Description
MFCD32708646, also known as Methyl 5-(2-Methoxy-3-pyridyl)isoxazole-3-carboxylate, is a chemical compound with a unique structure that includes an isoxazole ring and a pyridine moiety. This compound is primarily used in research and development settings, particularly in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2-Methoxy-3-pyridyl)isoxazole-3-carboxylate typically involves the reaction of 2-methoxy-3-pyridinecarboxylic acid with appropriate reagents to form the isoxazole ring. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the formation of the isoxazole ring.
Industrial Production Methods
While specific industrial production methods for MFCD32708646 are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2-Methoxy-3-pyridyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The methoxy group and other substituents on the pyridine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction could produce various reduced derivatives of the original compound.
Scientific Research Applications
Methyl 5-(2-Methoxy-3-pyridyl)isoxazole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-(2-Methoxy-3-pyridyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The isoxazole ring and pyridine moiety allow it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(2-Hydroxy-3-pyridyl)isoxazole-3-carboxylate
- Methyl 5-(2-Chloro-3-pyridyl)isoxazole-3-carboxylate
- Methyl 5-(2-Amino-3-pyridyl)isoxazole-3-carboxylate
Uniqueness
Methyl 5-(2-Methoxy-3-pyridyl)isoxazole-3-carboxylate is unique due to the presence of the methoxy group on the pyridine ring, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and may contribute to its specific biological activities and applications in research.
Properties
Molecular Formula |
C11H10N2O4 |
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Molecular Weight |
234.21 g/mol |
IUPAC Name |
methyl 5-(2-methoxypyridin-3-yl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C11H10N2O4/c1-15-10-7(4-3-5-12-10)9-6-8(13-17-9)11(14)16-2/h3-6H,1-2H3 |
InChI Key |
IYQIPAXLGRLUHN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=N1)C2=CC(=NO2)C(=O)OC |
Origin of Product |
United States |
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